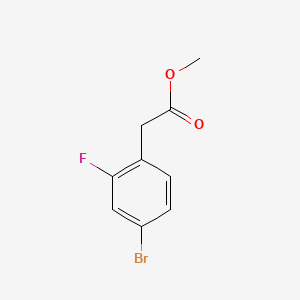

Methyl 2-(4-bromo-2-fluorophenyl)acetate

説明

BenchChem offers high-quality Methyl 2-(4-bromo-2-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGQCRUYARHQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700138 | |

| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-19-6 | |

| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2-(4-bromo-2-fluorophenyl)acetate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(4-bromo-2-fluorophenyl)acetate.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

Methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 193290-19-6) is a specialized fluorinated phenylacetic acid ester employed as a high-value intermediate in medicinal chemistry.[1][2] Its structural dual-functionality—combining a reactive ester motif with an aryl bromide handle—makes it a critical scaffold for Suzuki-Miyaura cross-couplings and Grignard-mediated alkylations .[2] It serves as a validated precursor in the synthesis of IRAK4 modulators (Interleukin-1 Receptor-Associated Kinase 4) and PTPN2 inhibitors (Protein Tyrosine Phosphatase Non-receptor Type 2), playing a pivotal role in oncology and immunology research pipelines.[2]

Part 1: Chemical Profile & Physical Properties[2]

This compound is typically isolated as a colorless to light yellow oil.[2] Its lipophilicity and halogenation pattern dictate its solubility and handling requirements.[2]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-(4-bromo-2-fluorophenyl)acetate |

| CAS Number | 193290-19-6 |

| Molecular Formula | C |

| Molecular Weight | 247.06 g/mol |

| Appearance | Colorless to light yellow liquid (oil) |

| Boiling Point | ~265.4°C (Predicted at 760 mmHg) |

| Density | ~1.52 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |

| Flash Point | >110°C (Predicted) |

| Storage | Inert atmosphere (N |

Part 2: Validated Synthetic Routes

The most robust industrial route involves the Fischer esterification of the corresponding phenylacetic acid. This method is preferred for its high yield (>98%) and scalability.[2]

Protocol: Acid-Catalyzed Esterification

Reaction: 2-(4-bromo-2-fluorophenyl)acetic acid + MeOH

-

Charge: To a reaction vessel, add 2-(4-bromo-2-fluorophenyl)acetic acid (1.0 eq) and Methanol (10 volumes).

-

Catalyst: Slowly add concentrated Sulfuric Acid (H

SO -

Reflux: Heat the mixture to reflux (approx. 65°C) for 18 hours . Monitor via TLC or LCMS for disappearance of the acid.[2]

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Dissolve residue in Dichloromethane (DCM).[2]

-

Wash: Wash sequentially with saturated NaHCO

(to remove residual acid) and brine. -

Isolation: Dry organic phase over anhydrous Na

SO

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis of the core ester and its divergent transformation pathways.

Caption: Synthetic workflow converting the acid precursor to the methyl ester, followed by divergent pathways to key pharmaceutical intermediates.

Part 3: Reactivity & Applications in Drug Discovery[2]

Grignard-Mediated Gem-Dimethylation (IRAK4 Modulators)

A critical application of this ester is the formation of tertiary alcohols via double addition of Grignard reagents.[2] This transformation is a key step in synthesizing benzofuran-based IRAK4 modulators .[2]

-

Mechanism: The ester carbonyl undergoes nucleophilic attack by methylmagnesium bromide (MeMgBr) to form a ketone intermediate, which is rapidly attacked by a second equivalent of Grignard to yield the tertiary alcohol.

-

Protocol (Based on Patent WO2017108723):

-

Dissolve Methyl 2-(4-bromo-2-fluorophenyl)acetate (1.0 eq) in anhydrous THF.

-

Cool to -78°C under Nitrogen.

-

Add MeMgBr (3.5 eq, 3M in Et

O) dropwise.[2] -

Stir at -78°C for 30 min, then warm to Room Temperature for 2 hours.

-

Quench with saturated NH

Cl. -

Result: 1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-ol (Gem-dimethyl alcohol).[2]

-

Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent is highly active for Palladium-catalyzed cross-coupling, allowing the installation of complex heteroaryl groups while preserving the ester (or its derivatives).[2]

-

Selectivity: The bromine reacts preferentially over the fluorine and the ester functionality under standard conditions.

-

Standard Conditions:

-

Application: Synthesis of biaryl scaffolds for PARP inhibitors and kinase inhibitors.[2]

PTPN2 Inhibitor Synthesis

For Protein Tyrosine Phosphatase inhibitors, the ester is often hydrolyzed back to the acid in situ or converted to an acid chloride to facilitate amide coupling with complex amines.

-

Workflow:

Part 4: Handling & Safety[2]

-

Hazards: The compound is an organic ester and aryl halide.[2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood.

-

Stability: Stable under normal conditions.[2] Avoid strong oxidizing agents and strong bases (which may cause premature hydrolysis).[2]

References

-

ChemicalBook. (2025).[1][2] Methyl 2-(4-bromo-2-fluorophenyl)acetate Properties and Synthesis. Retrieved from [2]

-

Aurigene Discovery Technologies. (2017).[2] Pyrazolo[1,5-a]pyrimidine Derivatives as IRAK4 Modulators. WO2017108723A2.[2] Retrieved from

-

Calithera Biosciences. (2020).[2] Protein Tyrosine Phosphatase Inhibitors and Methods of Use Thereof. WO2020186199A1.[2] Retrieved from

-

BLD Pharm. (2025).[2] Product Safety Data Sheet: Methyl 2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [2]

Sources

An In-depth Technical Guide to Methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS No. 193290-19-6)

This guide provides a comprehensive technical overview of Methyl 2-(4-bromo-2-fluorophenyl)acetate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document delves into the compound's synthesis, chemical properties, reactivity, and its potential applications, offering insights grounded in established chemical principles and available data.

Introduction: A Versatile Phenylacetate Building Block

Methyl 2-(4-bromo-2-fluorophenyl)acetate, with the CAS number 193290-19-6, is a substituted phenylacetate ester. Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block in organic synthesis. The presence of these two distinct halogens allows for selective and orthogonal chemical transformations, such as cross-coupling reactions, providing a pathway to complex molecular architectures. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Phenylacetic acid derivatives, in general, are fundamental components of many pharmaceutical intermediates, contributing to the synthesis of drugs like ibuprofen and diclofenac.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 2-(4-bromo-2-fluorophenyl)acetate is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 193290-19-6 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point (Predicted) | 265.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.519 ± 0.06 g/cm³ | [2] |

| Storage | Inert atmosphere, Room Temperature | [1][2] |

Spectroscopic Data:

While specific experimental spectra for Methyl 2-(4-bromo-2-fluorophenyl)acetate are not widely published in readily accessible literature, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the benzylic protons (a singlet around 3.7-3.9 ppm), and three aromatic protons. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the benzylic carbon, the ester carbonyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the bromo and fluoro substituents.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group around 1740-1760 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion. A reported ESI-MS gave a value of m/z = 280.1 [M + H]⁺.[2]

Synthesis and Mechanism

Methyl 2-(4-bromo-2-fluorophenyl)acetate is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-2-fluorophenyl)acetic acid.

Fischer Esterification: A Reliable Synthetic Route

The most direct and commonly employed method for the synthesis of Methyl 2-(4-bromo-2-fluorophenyl)acetate is the acid-catalyzed esterification of 2-(4-bromo-2-fluorophenyl)acetic acid with methanol.

Reaction Scheme:

Caption: Synthesis of Methyl 2-(4-bromo-2-fluorophenyl)acetate.

Detailed Experimental Protocol

The following protocol is based on a reported procedure and serves as a reliable method for the laboratory-scale synthesis of the title compound.[2]

Materials:

-

2-(4-bromo-2-fluorophenyl)acetic acid (1.0 eq)

-

Methanol (solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of 2-(4-bromo-2-fluorophenyl)acetic acid (e.g., 20.2 g, 86.6 mmol) and concentrated sulfuric acid (e.g., 7 mL) in methanol (e.g., 200 mL) is heated to reflux for 18 hours.[2]

-

After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed by distillation under reduced pressure.[2]

-

The residue is dissolved in dichloromethane (e.g., 200 mL).[2]

-

The organic solution is washed sequentially with saturated sodium bicarbonate solution and brine.[2]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 2-(4-bromo-2-fluorophenyl)acetate as a brown oil (e.g., 21.1 g, 99% yield).[2]

Causality Behind Experimental Choices:

-

Excess Methanol: The use of methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the products.

-

Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine are crucial for neutralizing the acidic catalyst and removing any unreacted carboxylic acid and water-soluble byproducts.

-

Drying Agent: Anhydrous sodium sulfate is used to remove any residual water from the organic phase before solvent evaporation, ensuring a pure product.

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via the classical Fischer esterification mechanism, which is a reversible, acid-catalyzed nucleophilic acyl substitution.

Caption: Key steps in the Fischer esterification mechanism.

Reactivity and Synthetic Utility

The synthetic utility of Methyl 2-(4-bromo-2-fluorophenyl)acetate stems from the presence of multiple reactive sites: the ester functionality and the two different halogen atoms on the aromatic ring.

Hydrolysis

The ester group can be readily hydrolyzed back to the parent carboxylic acid, 2-(4-bromo-2-fluorophenyl)acetic acid, under either acidic or basic conditions. This reaction is often a necessary step in multi-step syntheses where the carboxylic acid functionality is required for subsequent reactions.

Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide range of more complex molecules. The fluorine atom is generally less reactive in these transformations, allowing for selective functionalization at the bromine position.

Caption: Potential cross-coupling reactions of the title compound.

Applications in Drug Discovery and Development

Substituted phenylacetic acid derivatives are important pharmacophores and intermediates in the pharmaceutical industry. While specific applications of Methyl 2-(4-bromo-2-fluorophenyl)acetate are not extensively documented in publicly available literature, its structural motifs are present in several biologically active molecules.

Potential as a Key Intermediate for Lifitegrast

There are strong indications that derivatives of 2-(4-bromo-2-fluorophenyl)acetic acid could serve as key intermediates in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease. The synthesis of Lifitegrast involves the coupling of a benzofuran-6-carboxylic acid moiety with a substituted tetrahydroisoquinoline core. The structural features of Methyl 2-(4-bromo-2-fluorophenyl)acetate make it a plausible precursor for the synthesis of the benzofuran portion of the Lifitegrast molecule, although specific synthetic routes employing this exact starting material are not explicitly detailed in the reviewed literature.

Broader Potential in Medicinal Chemistry

The 4-bromo-2-fluorophenyl motif is found in a variety of compounds with potential therapeutic applications, including kinase inhibitors and central nervous system (CNS) drugs.[3] The ability to functionalize the bromine position via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Safety and Handling

Based on the GHS information provided by chemical suppliers, Methyl 2-(4-bromo-2-fluorophenyl)acetate should be handled with care.[2]

| Hazard Information | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Warning | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via Fischer esterification and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the construction of complex molecules. While detailed experimental data on its spectroscopic properties and downstream reactivity are not yet widely available in the public domain, its structural similarity to known pharmaceutical intermediates suggests a promising future for this compound in the development of novel bioactive molecules.

References

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL: [Link])

-

Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. (URL: [Link])

-

Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (URL: [Link])

-

Methyl 2-(4-bromo-2-fluorophenyl)acetate - Lead Sciences. (URL: [Link])

-

Methyl 2-bromoacetate - Wikipedia. (URL: [Link])

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (URL: [Link])

- EP2532644A1 - Preparation of 2-(4-bromophenyl)

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (URL: [Link])

-

Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. (URL: [Link])

-

Methyl 2-bromo-2-(4-methoxyphenyl)acetate - SpectraBase. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P

-

Methyl 2-(4-bromo-2-fluorophenyl)acetate - Lead Sciences. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets | Journal of the American Chemical Society. (URL: [Link])

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (URL: [Link])

-

Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

-

METHYL BROMO(4-FLUOROPHENYL)ACETATE Safety Data Sheets(SDS) lookchem. (URL: [Link])

-

MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. (URL: [Link])

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (URL: [Link])

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

-

Fischer Esterification of Glycerol by Phen - JOCPR. (URL: [Link])

-

(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (URL: [Link])

-

Preparation method of substituted phenylacetic acid derivative - Eureka | Patsnap. (URL: [Link])

-

Safety Data Sheet - SynZeal. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

(2,4-dichlorophenyl)methyl acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

-

Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. (URL: [Link])

-

13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Methyl 2-(4-bromo-2-fluorophenyl)acetate - Lead Sciences [lead-sciences.com]

- 2. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-bromo-2-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the drug Lifitegrast, an integrin antagonist used for the treatment of dry eye disease. A thorough understanding of its physical properties is paramount for process optimization, quality control, and ensuring the consistency and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details established methodologies for their experimental determination, and contextualizes its importance in medicinal chemistry.

I. Core Physicochemical Properties

The physical state and behavior of Methyl 2-(4-bromo-2-fluorophenyl)acetate are dictated by its molecular structure. The interplay of the phenyl ring, the bromine and fluorine substituents, and the methyl ester group gives rise to its characteristic properties.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈BrFO₂ | - |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 193290-19-6 | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | Predicted: 265.4 ± 25.0 °C | [2] |

| Density | Predicted: 1.519 ± 0.06 g/cm³ | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Note: The appearance of this compound can vary, with some suppliers describing it as a liquid or solid, and synthetic procedures yielding it as a brown oil.[2] This variability may be attributed to purity levels and the presence of residual solvents or starting materials.

II. Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

1. Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the methyl ester protons.

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will likely present as a complex multiplet. The electron-withdrawing effects of the bromine and fluorine atoms will influence their precise chemical shifts.

-

Benzylic Protons (-CH₂-) (δ ~3.7 ppm): The two protons of the methylene group adjacent to the aromatic ring are expected to appear as a singlet.

-

Methyl Protons (-OCH₃) (δ ~3.6 ppm): The three equivalent protons of the methyl ester group will also appear as a sharp singlet.

2. Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O) (δ ~170 ppm): The ester carbonyl carbon is expected to resonate in this downfield region.

-

Aromatic Carbons (δ 115-160 ppm): The six carbons of the phenyl ring will appear in this range, with the carbons directly attached to the fluorine and bromine atoms showing characteristic shifts due to the large electronegativity and anisotropic effects of these halogens.

-

Benzylic Carbon (-CH₂-) (δ ~40 ppm): The methylene carbon will appear in this region.

-

Methyl Carbon (-OCH₃) (δ ~52 ppm): The methyl ester carbon will resonate in this upfield region.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate is predicted to show the following key absorption bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1735-1750 cm⁻¹ .

-

C-O Stretch (Ester): Two characteristic bands are anticipated in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Absorptions will be present just below 3000 cm⁻¹ .

-

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹ .

-

C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-(4-bromo-2-fluorophenyl)acetate, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak. A notable feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

It has been reported that the electrospray ionization (ESI) mass spectrum shows a peak at m/z = 280.1 [M+H]⁺.[2] This is inconsistent with the calculated molecular weight of 247.06 g/mol . This discrepancy could potentially be due to the formation of an adduct, for example, with acetonitrile (CH₃CN, MW = 41.07 g/mol ), which is a common solvent in ESI-MS. The mass of the protonated molecule-acetonitrile adduct [M+CH₃CN+H]⁺ would be approximately 247.06 + 41.07 + 1.01 = 289.14, which does not align with the reported value. Further investigation is required to elucidate the exact nature of the ion observed at m/z 280.1.

III. Experimental Determination of Physical Properties

The following section outlines the standard laboratory protocols for the determination of the key physical properties of Methyl 2-(4-bromo-2-fluorophenyl)acetate.

A. Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as a range between these two temperatures.

Caption: Workflow for Melting Point Determination.

B. Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Protocol:

-

Add a small amount (0.5-1 mL) of the liquid sample to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the heating bath.

-

Heat the bath gently.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Solubility Determination.

IV. Significance in Drug Development

Methyl 2-(4-bromo-2-fluorophenyl)acetate serves as a crucial building block in the synthesis of more complex molecules. Its primary role in drug development is as a key intermediate for the synthesis of Lifitegrast. The bromo and fluoro substituents on the phenyl ring provide specific electronic and steric properties that are essential for subsequent chemical transformations in the synthetic pathway leading to the final API. The reactivity of the ester functional group allows for further modifications and coupling reactions.

The physical properties of this intermediate directly impact the efficiency and scalability of the manufacturing process. For instance, its solubility dictates the choice of reaction solvents and purification methods, while its boiling point is critical for purification by distillation. Ensuring the purity of this intermediate is vital, as impurities can be carried through to the final drug substance, potentially affecting its safety and efficacy.

V. Safety and Handling

Based on available data, Methyl 2-(4-bromo-2-fluorophenyl)acetate is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

VI. Conclusion

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a valuable intermediate in pharmaceutical synthesis. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a robust framework for understanding its expected characteristics based on its chemical structure and data from analogous compounds. The outlined experimental protocols offer a standardized approach for the in-house determination of its physical properties, which is essential for any research or development program utilizing this compound. A thorough characterization of this intermediate is a critical step in ensuring the quality and consistency of the final API.

References

-

PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Google Patents. (n.d.). WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Raytor. (2024, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Lead Sciences. (n.d.). Methyl 2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-bromo-2-fluorophenyl)acetate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-fluorophenyl)acetate, a key chemical intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the compound's fundamental properties, a robust synthesis protocol, and its critical application as a building block for the ophthalmic drug Lifitegrast. The guide emphasizes the chemical principles and practical considerations necessary for the effective laboratory-scale utilization of this versatile reagent.

Introduction and Core Compound Identification

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a substituted phenylacetate ester that has garnered significant interest in the pharmaceutical industry. Its unique trifunctionalized aromatic ring, featuring bromo, fluoro, and acetate moieties, makes it a highly valuable precursor for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, a crucial aspect in multi-step organic synthesis.

The primary significance of this compound lies in its role as a pivotal intermediate in the synthesis of Lifitegrast, a novel small-molecule integrin antagonist approved for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[1] The structural integrity and purity of Methyl 2-(4-bromo-2-fluorophenyl)acetate are therefore paramount to the successful and efficient production of this therapeutic agent. This guide will elucidate the essential technical data and procedures to support its use in a research and development setting.

Molecular Formula, Weight, and Structural Representation

The fundamental chemical identity of Methyl 2-(4-bromo-2-fluorophenyl)acetate is defined by its molecular formula and weight.

The structural arrangement of the atoms is depicted below, illustrating the ortho-fluoro and para-bromo substitution on the phenyl ring attached to a methyl acetate group.

Caption: Workflow for the synthesis of Methyl 2-(4-bromo-2-fluorophenyl)acetate.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-bromophenylacetic acid (20.2 g, 86.6 mmol) and methanol (200 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (7 mL) to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the methanol by distillation under reduced pressure.

-

Extraction and Washing: Dissolve the resulting residue in dichloromethane (200 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 2-(4-bromo-2-fluorophenyl)acetate as a brown oil (Expected yield: ~21.1 g, 99%). [3]

Application in Drug Development: Synthesis of Lifitegrast

The principal application of Methyl 2-(4-bromo-2-fluorophenyl)acetate in drug development is its use as a key starting material for the synthesis of Lifitegrast. Lifitegrast's mechanism of action involves the inhibition of lymphocyte function-associated antigen 1 (LFA-1) from binding to its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby reducing the inflammatory processes associated with dry eye disease.

The synthesis of Lifitegrast involves several steps where the structural features of Methyl 2-(4-bromo-2-fluorophenyl)acetate are strategically utilized. While the full synthetic route is complex and proprietary, the initial steps often involve transformations of the ester and modifications at the aromatic ring, leveraging the bromo and fluoro substituents for subsequent cross-coupling or nucleophilic substitution reactions. This compound serves as a foundational scaffold, providing the core chemical structure that is further elaborated to build the final, complex active pharmaceutical ingredient. [1][4]

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 2-(4-bromo-2-fluorophenyl)acetate should be consulted before use. However, based on the safety profiles of structurally related bromo- and fluoro-aromatic esters, the following general precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [2] For related compounds, hazards such as skin and eye irritation are noted. Therefore, cautious handling is advised.

Conclusion

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a chemical intermediate of significant value to the pharmaceutical and drug development sectors. Its well-defined synthesis and strategic importance as a precursor to Lifitegrast underscore its relevance. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for scientists and researchers in the field.

References

-

PubChem. Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Lead Sciences. Methyl 2-(4-bromo-2-fluorophenyl)acetate. [Link]

- Yu, L., et al. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Chemistry Journal.

- Google Patents.

-

ResearchGate. The synthesis route of two key intermediates and lifitegrast. [Link]

Sources

Technical Whitepaper: Strategic Selection of Precursors for Methyl 2-(4-bromo-2-fluorophenyl)acetate Synthesis

[1]

Executive Summary

Methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS: 193290-19-6) is a high-value halogenated phenylacetic acid derivative.[1] It serves as a critical scaffold in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other fluorinated pharmacophores where the specific 2-fluoro-4-bromo substitution pattern modulates metabolic stability and binding affinity.[1]

This technical guide analyzes the three primary starting material classes for synthesizing this target: Toluenes , Benzyl Halides , and Benzoic Acids .[1] We prioritize the "Nitrile Route" for its scalability and the "Homologation Route" for its utility in rapid analoging, providing self-validating protocols for each.[1]

Strategic Analysis of Starting Materials[1][2][3]

The choice of starting material dictates the impurity profile, safety engineering controls, and cost structure of the synthesis.[1]

Class A: The Commodity Precursor (4-Bromo-2-fluorotoluene)[1]

-

CAS: 51436-99-8[1]

-

Role: The most upstream, cost-effective raw material.[1]

-

Mechanism: Requires radical benzylic bromination followed by cyanation and Pinner alcoholysis.[1]

-

Pros: Lowest cost per mole; widely available bulk commodity.[1]

-

Cons: Radical bromination (NBS or Br2) is exothermic and requires careful control of regioselectivity to avoid gem-dibromination.[1]

Class B: The Process Precursor (4-Bromo-2-fluorobenzyl bromide)[1]

-

CAS: 76283-09-5[1]

-

Role: The "Sweet Spot" for process development.

-

Mechanism: Direct nucleophilic substitution (S_N2) with cyanide, followed by methanolysis.[1]

-

Pros: Bypasses the hazardous radical bromination step; high atom economy for the cyanation step.[1]

-

Cons: Potent lachrymator; requires strict containment.[1][2]

Class C: The Laboratory Precursor (4-Bromo-2-fluorobenzoic acid)[1]

-

Role: Ideal for small-scale medicinal chemistry where speed outweighs cost.[1]

-

Mechanism: Arndt-Eistert homologation (Acid

Acid Chloride -

Pros: Avoids cyanide completely; benzoic acids are shelf-stable solids.[1]

-

Cons: Requires diazomethane (or TMS-diazomethane) and silver catalysts; poor atom economy due to multiple steps for one carbon insertion.[1]

Primary Synthetic Pathway: The Nitrile Route

Best for: Scale-up (>100g), Process Chemistry, Cost Optimization.[1] Starting Material: 4-Bromo-2-fluorobenzyl bromide.[1][7]

Mechanistic Workflow

This route utilizes a "one-pot" variation of the Pinner reaction to convert the nitrile directly to the ester, bypassing the isolation of the carboxylic acid.[1]

Figure 1: The Cyanation-Pinner sequence offers the most direct access to the methyl ester.[1]

Detailed Protocol

Step 1: Cyanation (Preparation of 4-Bromo-2-fluorophenylacetonitrile)

-

Setup: Charge a reactor with 4-bromo-2-fluorobenzyl bromide (1.0 equiv) and Toluene/Water (1:1 v/v).

-

Catalysis: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst.

-

Reagent: Slowly add Sodium Cyanide (NaCN) (1.2 equiv) maintaining temperature <40°C. Caution: HCN generation risk.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC for disappearance of benzyl bromide.

-

Workup: Cool to RT. Separate organic layer.[1][5][8][9] Wash with 1N NaOH (to remove traces of HCN) and brine.[1] Dry over Na2SO4 and concentrate.

-

Checkpoint: The intermediate nitrile should be a pale yellow oil/solid.[1]

-

Step 2: Pinner Methanolysis (Conversion to Methyl Ester)

-

Solvation: Dissolve the crude nitrile in anhydrous Methanol (10 volumes).

-

Acidification: Cool to 0°C. Bubble anhydrous HCl gas through the solution until saturation (approx. 4–6 hours). Alternatively, add Acetyl Chloride dropwise to the methanol (generates HCl in situ).[1]

-

Reflux: Heat the mixture to reflux (65°C) for 12 hours. The imidate intermediate hydrolyzes to the ester.[1]

-

Quench: Cool to RT. Pour onto ice water.

-

Extraction: Extract with Ethyl Acetate or DCM. Wash with NaHCO3 (sat.) to remove excess acid.[1]

-

Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).

Secondary Synthetic Pathway: Arndt-Eistert Homologation

Best for: Medicinal Chemistry, Avoiding Cyanide, Lab Scale (<10g).[1] Starting Material: 4-Bromo-2-fluorobenzoic acid.[1][3][4]

Mechanistic Workflow

This route inserts a methylene (CH2) group between the aryl ring and the carboxyl group.[1]

Figure 2: Arndt-Eistert homologation sequence using TMS-Diazomethane for enhanced safety.[1]

Detailed Protocol

-

Activation: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in DCM. Add catalytic DMF and Thionyl Chloride (1.5 equiv).[1] Reflux 2h. Evaporate to dryness to get the acid chloride.[1]

-

Diazotization: Dissolve acid chloride in THF/Acetonitrile (1:1). Cool to 0°C. Add TMS-Diazomethane (2.0 equiv) dropwise.[1] Stir 4h at RT.[1] Note: TMS-Diazomethane is a safer, non-explosive alternative to traditional diazomethane.[1]

-

Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol . Add Silver Benzoate (0.1 equiv) dissolved in Triethylamine.

-

Reaction: The mixture will evolve N2 gas (bubbling). Stir in the dark until gas evolution ceases.

-

Workup: Filter through Celite to remove silver.[1] Concentrate and purify via column chromatography.[1][6]

Comparative Data & Decision Matrix

The following table summarizes the critical parameters for selecting the appropriate starting material and route.

| Parameter | Route 1: Benzyl Halide (Cyanation) | Route 2: Benzoic Acid (Homologation) | Route 3: Toluene (Radical Bromination) |

| Starting Material Cost | Moderate | High | Low (Commodity) |

| Step Count | 2 | 3 | 3 |

| Atom Economy | High | Low (Loss of N2, Cl) | Moderate |

| Safety Profile | High Risk: Cyanide handling required.[1] | Moderate Risk: Diazomethane handling (if not using TMS). | High Risk: Exothermic radical reaction.[1] |

| Scalability | Excellent (Standard Pinner conditions).[5] | Poor (Chromatography often required). | Excellent (Industrial standard). |

| Key Impurity | Residual Cyanide / Amide byproduct.[1][5] | Silver residues / Chloromethyl ketone.[1] | Gem-dibromide / Unreacted toluene.[1] |

| Typical Yield | 75–85% | 50–65% | 60–70% (Overall) |

Recommendation

-

For Drug Discovery (mg to g scale): Use Route 2 (Benzoic Acid) . It avoids the regulatory burden of purchasing cyanides and uses a shelf-stable, non-lachrymatory starting material.[1]

-

For Process/Pilot (kg scale): Use Route 1 (Benzyl Bromide) . If the benzyl bromide is too expensive, backward integrate to Route 3 (Toluene) to generate the benzyl bromide in-situ, then proceed immediately to cyanation.[1]

References

-

Synthesis of 4-bromo-2-fluorobenzyl bromide

-

Cyanation and Pinner Reaction (General Protocol)

-

Arndt-Eistert Homologation (Mechanism & Safety)

-

Physical Properties & CAS Data

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Bromo-2-(4-fluorophenyl)acetic Acid|CAS 29270-33-5 [benchchem.com]

- 3. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-fluorobenzoic acid 97 112704-79-7 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 8. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 13. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of Methyl 2-(4-bromo-2-fluorophenyl)acetate

[1][2]

Executive Summary & Compound Profile

Methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS: 193290-19-6 ) is a high-value pharmacophore scaffold used extensively in the synthesis of PARP inhibitors, CRTH2 antagonists, and next-generation oncology candidates.[1][2][3] Its structural duality—offering an aryl bromide for cross-coupling and an ester for heterocycle formation—makes it a critical node in medicinal chemistry retrosynthesis.[1][2]

This guide addresses a common bottleneck in drug discovery: the volatility of commercial stock for fluorinated phenylacetic esters.[1][2] It provides a decision matrix for sourcing versus in-house synthesis, ensuring project timelines remain uninterrupted.

Chemical Identity Table[1][2][4]

| Property | Specification |

| IUPAC Name | Methyl 2-(4-bromo-2-fluorophenyl)acetate |

| CAS Number | 193290-19-6 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |

| Key Impurity | Methyl 2-(2-fluorophenyl)acetate (Des-bromo analog) |

| Precursor Acid | 2-(4-bromo-2-fluorophenyl)acetic acid (CAS: 114897-92-6) |

Supply Chain Landscape: Buy vs. Make Analysis

Commercial availability for this specific ester fluctuates significantly compared to its non-fluorinated counterparts.[1][2] While "catalog" availability suggests immediate stock, real-time inventory analysis often reveals lead times of 4–6 weeks for quantities >100g.[1][2]

Primary Suppliers & Tiers[1][2]

-

Tier 1 (Stock Likely): BLDpharm, Enamine, Combi-Blocks.[1][2]

-

Tier 2 (Aggregators): MilliporeSigma (often re-sourcing), Fisher Scientific.[1][2]

-

Purity Warning: Commercial batches frequently contain 1–3% of the des-bromo impurity, which is difficult to separate after subsequent Suzuki couplings.[1][2] Recommendation: Always request a batch-specific H-NMR or GC-MS before purchasing >50g.[1][2]

Decision Matrix Visualization

The following logic flow dictates whether to purchase the ester directly or synthesize it from the more stable and abundant acid precursor.

Figure 1: Strategic sourcing decision tree to minimize project downtime.

Synthetic Contingency: Self-Validating Protocol

When commercial stock is unavailable, the conversion of 2-(4-bromo-2-fluorophenyl)acetic acid (CAS: 114897-92-6) to the methyl ester is a robust, high-yielding reaction.[1][2] The acid precursor is generally 40–60% cheaper and more shelf-stable than the ester.[1][2]

Protocol A: Acid-Catalyzed Fischer Esterification

Objective: Synthesize 20g of Methyl 2-(4-bromo-2-fluorophenyl)acetate.

Reagents

-

Starting Material: 2-(4-bromo-2-fluorophenyl)acetic acid (20.0 g, 85.8 mmol).[1][2]

-

Solvent: Methanol (anhydrous, 200 mL).

-

Catalyst: Thionyl Chloride (SOCl₂) (1.2 equiv) OR Conc.[1][2] H₂SO₄ (1.0 mL).

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Under N₂ atmosphere, charge with Methanol (200 mL) and cool to 0°C (ice bath).

-

Activation: Dropwise add Thionyl Chloride (7.5 mL, 103 mmol) over 15 minutes. Caution: Exothermic gas evolution (SO₂, HCl).[1][2]

-

Addition: Add the solid carboxylic acid (20.0 g) in portions.

-

Reaction: Remove ice bath. Heat to reflux (65°C) for 3 hours.

-

Monitoring (Self-Validation):

-

Workup: Concentrate in vacuo to remove MeOH. Dissolve residue in EtOAc (200 mL). Wash with sat.[1][2][4] NaHCO₃ (2 x 100 mL) to neutralize residual acid. Wash with Brine (100 mL).[1][2]

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Downstream Synthetic Utility

This scaffold is a "divergent node."[1][2] The Bromine (C4) allows for carbon-carbon bond formation, while the Ester (C1) allows for cyclization or reduction.[1][2] The Fluorine (C2) is critical for metabolic stability, blocking the P450 oxidation site on the phenyl ring.[1][2]

Functionalization Pathways[1][2]

Figure 2: Divergent synthesis map demonstrating the scaffold's versatility.[1][2]

Key Application: PARP Inhibitor Synthesis

In the synthesis of Olaparib analogs, the ester is often hydrolyzed to the acid, converted to an acyl chloride, and coupled with piperazine derivatives.[1][2] Alternatively, the ester reacts directly with hydrazine hydrate to form the phthalazinone core required for PARP activity [1].[1][2]

References

-

Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11533425, Methyl 2-(4-bromo-2-fluorophenyl)acetate.[1][2] PubChem. [1][2]

-

World Intellectual Property Organization. (2010).[1][2] Patent WO2010017055: Fluorinated phenylacetic acid derivatives as CRTH2 receptor antagonists.[1][2] Patentscope.

A Comprehensive Spectroscopic Guide to Methyl 2-(4-bromo-2-fluorophenyl)acetate

Introduction

Methyl 2-(4-bromo-2-fluorophenyl)acetate is a substituted phenylacetate derivative, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structural complexity, featuring a halogenated aromatic ring and an ester functional group, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding of its characterization. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

The molecular structure of Methyl 2-(4-bromo-2-fluorophenyl)acetate is the primary determinant of its spectral properties. The strategic placement of the bromo and fluoro substituents on the phenyl ring, along with the methyl acetate side chain, creates a unique electronic and steric environment that is interrogated by various spectroscopic techniques.

Caption: Molecular Structure of the Target Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 2-(4-bromo-2-fluorophenyl)acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Sample Preparation & Analysis

A robust NMR analysis begins with meticulous sample preparation. The choice of deuterated solvent is critical to avoid overwhelming signals from the solvent itself.[3] Chloroform-d (CDCl₃) is a common and effective choice for compounds of this type, and Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[4]

Caption: Standard Workflow for NMR Sample Preparation and Analysis.

¹H NMR Spectroscopy: Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate is expected to show three main groups of signals: those from the aromatic protons, the benzylic methylene protons, and the methyl ester protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~ 3.70 | Singlet (s) | - | 3H |

| -CH₂- | ~ 3.65 | Singlet (s) or Doublet (d) | JHF ≈ 2 Hz | 2H |

| Ar-H (H-6) | ~ 7.20 - 7.30 | Doublet of doublets (dd) | JHH ≈ 8.5 Hz, JHF ≈ 2 Hz | 1H |

| Ar-H (H-5) | ~ 7.10 - 7.20 | Triplet of doublets (td) or ddd | JHH ≈ 8.5 Hz, JHF ≈ 8.5 Hz, JHH ≈ 2.5 Hz | 1H |

| Ar-H (H-3) | ~ 7.35 - 7.45 | Doublet of doublets (dd) | JHF ≈ 10 Hz, JHH ≈ 2.5 Hz | 1H |

Interpretation:

-

-OCH₃ Protons (~3.70 ppm): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.[4]

-

-CH₂- Protons (~3.65 ppm): The two methylene protons are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet. However, long-range coupling to the ortho fluorine atom (⁴JHF) might resolve this signal into a narrow doublet.

-

Aromatic Protons (7.10 - 7.45 ppm): The three protons on the phenyl ring are in distinct chemical environments due to the substitution pattern.

-

H-3: This proton is ortho to the fluorine atom, resulting in a large ortho H-F coupling constant (~10 Hz). It is also meta to H-5, leading to a smaller meta H-H coupling (~2.5 Hz), giving a doublet of doublets.

-

H-5: This proton is coupled to H-6 (ortho H-H, ~8.5 Hz), H-3 (meta H-H, ~2.5 Hz), and the fluorine atom (meta H-F, ~8.5 Hz). This complex coupling can result in a triplet of doublets or a doublet of doublet of doublets.

-

H-6: This proton is coupled to H-5 (ortho H-H, ~8.5 Hz) and shows a smaller para coupling to the fluorine atom (⁵JHF, ~2 Hz), resulting in a doublet of doublets.[5]

-

¹³C NMR Spectroscopy: Data & Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton-carbon coupling is typically decoupled, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine |

| -OCH₃ | ~ 52.5 | No |

| -CH₂- | ~ 39.5 | Yes (small ³JCF) |

| C-4 (Ar, C-Br) | ~ 122.0 | Yes (small ³JCF) |

| C-5 (Ar, C-H) | ~ 129.5 | Yes (²JCF) |

| C-6 (Ar, C-H) | ~ 115.0 | Yes (²JCF) |

| C-3 (Ar, C-H) | ~ 133.0 | Yes (³JCF) |

| C-1 (Ar, C-CH₂) | ~ 125.0 | Yes (²JCF) |

| C-2 (Ar, C-F) | ~ 161.0 | Yes (large ¹JCF) |

| C=O (Ester) | ~ 170.0 | Yes (small ⁴JCF) |

Interpretation:

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52.5 ppm, and the benzylic methylene carbon (-CH₂) around 39.5 ppm.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the highly electronegative fluorine atom (C-2) will be the most downfield in the aromatic region, appearing at approximately 161.0 ppm with a large one-bond C-F coupling constant (¹JCF) of around 245 Hz. The carbon bearing the bromine (C-4) is shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".[7] The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear furthest downfield, typically around 170.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key structural motifs. For liquid samples like Methyl 2-(4-bromo-2-fluorophenyl)acetate, a simple and effective method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8][9]

Caption: Workflow for IR analysis of a neat liquid sample.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2955 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~ 1745 | C=O Stretch | Ester |

| ~ 1590, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Ester |

| ~ 1200 | C-F Stretch | Aryl-Fluoride |

| ~ 1050 | C-Br Stretch | Aryl-Bromide |

| ~ 850 - 800 | C-H Bend (out-of-plane) | Substituted Aromatic |

Interpretation:

The IR spectrum will be dominated by a very strong, sharp absorption band around 1745 cm⁻¹ corresponding to the C=O stretch of the ester group.[10] The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1590 and 1480 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues through fragmentation patterns.

Molecular Ion Peak and Isotopic Pattern

A key feature in the mass spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are two mass units apart and have nearly equal abundance.[11] Consequently, any ion containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity.

-

Calculated Exact Mass [M]⁺:

-

For C₉H₈⁷⁹BrFO₂: 245.97

-

For C₉H₈⁸¹BrFO₂: 247.97

-

The molecular ion region will show two peaks of approximately 1:1 intensity at m/z 246 and 248.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion will undergo fragmentation. The stability of the aromatic ring means that fragmentation often occurs at the ester side chain.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Ion Structure | Description |

| 246 / 248 | [C₉H₈BrFO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 215 / 217 | [C₈H₅BrFO]⁺ | Loss of the methoxy radical (∙OCH₃) |

| 187 / 189 | [C₇H₅BrF]⁺ | Loss of the carbomethoxy radical (∙COOCH₃), forming a substituted benzyl cation |

| 167 | [C₉H₈FO₂]⁺ | Loss of the bromine radical (∙Br) |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Interpretation:

The base peak in the spectrum is likely to be the substituted benzyl cation at m/z 187/189, formed by the stable loss of the ∙COOCH₃ radical. The loss of the ∙OCH₃ radical to give the acylium ion at m/z 215/217 is also a common fragmentation pathway for esters.[12] The presence of all these fragments, especially the characteristic bromine isotope patterns, provides compelling evidence for the proposed structure.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a multi-faceted and self-validating spectroscopic profile for Methyl 2-(4-bromo-2-fluorophenyl)acetate. The predicted chemical shifts and coupling constants in NMR, the characteristic vibrational frequencies in IR, and the distinct molecular ion and fragmentation patterns in MS collectively offer an unambiguous confirmation of its molecular structure. This guide serves as a foundational reference for scientists engaged in the synthesis, purification, and application of this important chemical intermediate, ensuring high standards of quality control and structural verification.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

-

DocBrown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Available at: [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

National Institutes of Health. (2015). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. PMC. Available at: [Link]

-

Oak Ridge National Laboratory. (2025). Phenyl-substituted biliazine: Structure and spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

DocBrown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available at: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_265342417

- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available at: [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Available at: [Link]

-

PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available at: [Link]

-

Shimadzu. (n.d.). Liquid Samples. Available at: [Link]

-

PubMed. (2007). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available at: [Link]

-

DocBrown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. Available at: [Link]

-

DocBrown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

-

DocBrown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. nbinno.com [nbinno.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate, a key intermediate in various synthetic applications. In the absence of a publicly available experimental spectrum, this guide employs a first-principles approach to meticulously predict the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. By leveraging established substituent effects, spin-spin coupling theory, and spectral data from analogous compounds, we present a detailed theoretical spectrum. This guide also outlines a robust experimental protocol for acquiring a high-resolution ¹H NMR spectrum and provides a framework for its interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, analytical chemistry, and drug development, enabling the confident identification and characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

Methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS No. 193290-19-6) is a halogenated aromatic compound with a molecular formula of C₉H₈BrFO₂.[1][2] Its structural complexity, arising from the disubstituted phenyl ring and the ester functionality, makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for ensuring the purity and identity of this compound in multi-step synthetic pathways. ¹H NMR spectroscopy stands as one of the most powerful and accessible analytical techniques for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.

This guide will deconstruct the expected ¹H NMR spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate, offering a deep dive into the theoretical underpinnings of the predicted spectral parameters.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate is predicted to exhibit signals corresponding to five distinct proton environments: three aromatic protons, the benzylic methylene protons, and the methyl ester protons. The chemical shifts and splitting patterns of these signals are influenced by the electronic effects of the substituents on the aromatic ring and by through-bond spin-spin coupling.

The Aromatic Region (δ 7.0-7.5 ppm)

The aromatic region of the spectrum is anticipated to be the most complex due to the interplay of substituent effects and various coupling interactions.[3] The benzene ring has three protons, and their chemical shifts are influenced by the ortho-fluoro, para-bromo, and ortho-CH₂COOCH₃ groups.

-

Substituent Effects:

-

Fluorine (ortho): Fluorine is an electronegative atom that exerts a significant through-bond inductive (-I) effect, which deshields nearby protons. However, it also possesses lone pairs that can participate in resonance, leading to a shielding (+M) effect, particularly at the ortho and para positions. In the case of an ortho-substituent, the inductive effect often dominates for the adjacent proton.

-

Bromine (para): Bromine is also electronegative and exhibits a -I effect. Like fluorine, it has a +M effect, but it is weaker. Its position para to one of the aromatic protons will influence its chemical shift.

-

-CH₂COOCH₃ (ortho): The methylene acetate group is generally considered to be weakly electron-withdrawing.

-

-

Predicted Signals and Couplings:

-

H-6: This proton is ortho to the fluorine atom and meta to the bromo group. It is expected to be the most downfield of the aromatic protons due to the strong inductive effect of the adjacent fluorine. It will appear as a triplet of doublets (td) or a complex multiplet due to ortho coupling with H-5 and a smaller meta coupling with H-3, as well as a significant ortho ¹H-¹⁹F coupling.

-

H-5: This proton is meta to the fluorine and ortho to the bromine. It will experience both ¹H-¹H ortho coupling with H-6 and meta coupling with H-3. It is expected to appear as a doublet of doublets (dd).

-

H-3: This proton is para to the fluorine and ortho to the bromine. It will exhibit meta ¹H-¹H coupling with H-5 and a smaller para ¹H-¹⁹F coupling. It is expected to appear as a doublet of doublets (dd) or a more complex multiplet.

-

The Benzylic Methylene Protons (-CH₂-)

The two protons of the methylene group are diastereotopic due to the chiral center created by the ortho-substituted phenyl ring. However, in an achiral solvent, they are expected to be chemically equivalent and appear as a single signal. This signal will be a singlet, as there are no adjacent protons to couple with. The chemical shift of these benzylic protons is influenced by the adjacent aromatic ring and the ester group, typically appearing in the range of 3.6-3.8 ppm.[4] The presence of the ortho-fluoro substituent may cause a slight downfield shift.

The Methyl Ester Protons (-OCH₃)

The three protons of the methyl group of the ester are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group and is typically found around 3.7 ppm.[5]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for Methyl 2-(4-bromo-2-fluorophenyl)acetate. The chemical shifts are estimated based on data from analogous compounds and established substituent effects. Coupling constants (J) are typical values for aromatic systems and ¹H-¹⁹F interactions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (H-6) | ~ 7.3 - 7.5 | td | 1H | ³JH-H ≈ 8-9 Hz, ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 8-10 Hz |

| Aromatic (H-5) | ~ 7.1 - 7.3 | dd | 1H | ³JH-H ≈ 8-9 Hz, ⁴JH-H ≈ 2-3 Hz |

| Aromatic (H-3) | ~ 7.0 - 7.2 | dd | 1H | ⁴JH-H ≈ 2-3 Hz, ⁵JH-F ≈ 1-2 Hz |

| Benzylic (-CH₂-) | ~ 3.7 - 3.9 | s | 2H | - |

| Methyl (-OCH₃) | ~ 3.7 | s | 3H | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 2-(4-bromo-2-fluorophenyl)acetate, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is chemically inert and dissolves the compound well.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of at least 12 ppm is sufficient to cover the expected chemical shift range.

-

Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds will ensure good resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

-